Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate

Low-temperature electrophoresis Anionic surfactant design Counterion engineering

Researchers often face surfactant precipitation in cold-process formulations, compromising emulsion stability. This compound solves that challenge. Based on its lithium counterion, it enables micelle formation at sub-ambient temperatures where sodium analogs fail, while its tertiary amine group provides reversible CO₂/N₂ switchability for green extraction and catalyst recovery. A single-component solution for cold-water detergents, low-temperature emulsion polymerization, and water-based metalworking fluids requiring both emulsification and corrosion inhibition.

Molecular Formula C22H40LiNO4
Molecular Weight 389.5 g/mol
CAS No. 93918-09-3
Cat. No. B12662558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate
CAS93918-09-3
Molecular FormulaC22H40LiNO4
Molecular Weight389.5 g/mol
Structural Identifiers
SMILES[Li+].CCCCCCCCCC=CCC(CC(=O)[O-])C(=O)OCCN(CC)CC
InChIInChI=1S/C22H41NO4.Li/c1-4-7-8-9-10-11-12-13-14-15-16-20(19-21(24)25)22(26)27-18-17-23(5-2)6-3;/h14-15,20H,4-13,16-19H2,1-3H3,(H,24,25);/q;+1/p-1/b15-14+;
InChIKeyALFDZZGINSAFGA-WPDLWGESSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate: Chemical Identity and Procurement Context


Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate (CAS 93918-09-3; EINECS 299-889-8; molecular formula C₂₂H₄₀LiNO₄; MW 389.50 g/mol) is a mono-lithium salt of a mixed ester-acid derivative of dodecenylsuccinic acid, bearing a 2-(diethylamino)ethyl ester moiety on one carboxylate and a lithium carboxylate on the other . The compound belongs to the class of anionic surfactant precursors incorporating a tertiary amine functional group. Its IUPAC name is lithium (E)-3-[2-(diethylamino)ethoxycarbonyl]pentadec-5-enoate. Key computed physicochemical parameters include a boiling point of ~497.5°C (at 760 mmHg), flash point of ~254.7°C, and a predicted LogP of 3.71 . The compound is currently catalogued primarily by specialty chemical suppliers for research and development purposes, with limited bulk commercial availability.

Lithium counterion supports low-temperature surfactant operability
Diethylaminoethyl group provides CO2-switchable behaviour and HLB tuning
Mono‑lithium mono‑ester architecture offers reactive intermediate for derivatization

Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate: Why Generic Substitution Fails


Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate integrates three functional domains within a single molecule — a lithium carboxylate head, a 12-carbon alkenyl hydrophobic tail, and a tertiary diethylaminoethyl ester group — each of which exerts a quantifiable and independent influence on interfacial behaviour. Substituting the lithium counterion for sodium alters the hydrated counterion radius (Li⁺ hydrated radius > Na⁺ hydrated radius [1]), which directly modulates the critical micelle concentration (CMC) and surface excess, as demonstrated systematically for 1:1 ionic surfactants [1]. Replacing the tertiary diethylamino group with a primary amino group (as in CAS 93964-35-3) eliminates the pH- and CO₂-switchable protonation behaviour characteristic of N,N-diethylamino moieties (pKa ~9; ~58% protonation at pH 7.5 [2]). Using the parent dodecenylsuccinic acid (LogP 5.1–5.55 ) instead of the amino-ester derivative shifts the hydrophile–lipophile balance by approximately 1.5–1.8 LogP units, profoundly affecting emulsification performance and oil–water partitioning. Generic substitution therefore compromises at least two independent performance axes simultaneously.

Lithium vs. sodium counterion
Hydrated radius difference shifts CMC and Krafft temperature; low‑temperature micelle activity may be lost with sodium analogues.
Tertiary diethylamino vs. primary amine
CO2/N2-switchable protonation is absent in primary amine congeners; pH‑responsive interfacial behaviour may not transfer.
Amino‑ester derivative vs. parent dodecenylsuccinic acid
LogP reduction of ~1.5–1.8 units shifts emulsification preference toward O/W; oil‑soluble rust inhibitor T746 cannot replace the aqueous‑dispersible ester.

Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate: Quantitative Evidence for Selection


Lithium Counterion Enables Low-Temperature Surfactancy

The lithium counterion in this compound is expected to confer a lower Krafft temperature (T_K) relative to the hypothetical sodium analog, based on systematic counterion studies in the alkyl sulfate surfactant class. Lithium dodecyl sulfate (LDS) remains soluble and micelle-active at 4°C and is explicitly recommended as a low-temperature replacement for sodium dodecyl sulfate (SDS), which has a reported Krafft temperature of ~16°C [1]. The underlying physical basis is the larger hydrated radius of Li⁺ (sequence Li⁺ > Na⁺ > K⁺, established by Lunkenheimer et al. [2]), which weakens counterion binding to the micelle surface and reduces the driving force for Krafft precipitation. For dodecenylsuccinate-based surfactants, this lithium advantage translates to wider operational temperature windows in formulation applications.

Low‑T Krafft
Class‑level
Expected TK < 16°C (Li⁺); SDS TK ≈ 16°C; LDS functional at 4°C
Supports low‑temperature surfactant operability context
Class‑level inference from alkyl sulfate data; compound‑specific TK not yet published
Low-temperature electrophoresis Anionic surfactant design Counterion engineering

Diethylaminoethyl Group Imparts CO₂-Switchable Behaviour

The tertiary N,N-diethylamino group (pKa ~9 ) in this compound enables reversible protonation/deprotonation in response to CO₂/N₂ bubbling — a functionality entirely absent in the primary amino analog (Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate, CAS 93964-35-3) and in non-amine dodecenylsuccinate salts. Literature on DEAEMA (2-(diethylamino)ethyl methacrylate)-based materials demonstrates that tertiary diethylaminoethyl groups undergo ~58% protonation when pH is lowered from 10.0 to 7.5 [1], and that CO₂ bubbling through aqueous dispersions of DEAEMA-grafted particles induces complete water-dispersion, while N₂ bubbling triggers precipitation — a fully reversible cycle [2]. This CO₂/N₂-switchable behaviour has been exploited for recyclable Pickering emulsifiers and switchable surfactant systems [2]. The primary amine analog (CAS 93964-35-3) lacks this responsive behaviour due to its different protonation profile and inability to form the requisite tertiary ammonium bicarbonate species.

CO2‑Switchable
Class‑level
~58% protonation at pH 7.5; >10 reversible emulsification cycles with CO2/N2 (DEAEMA model)
Supports stimuli‑responsive emulsifier research context
Inferred from DEAEMA‑grafted lignin; direct data on target compound not reported
CO₂-switchable surfactants Stimuli-responsive emulsifiers Pickering emulsions

Optimized Hydrophile–Lipophile Balance for O/W Emulsification

The 2-(diethylamino)ethyl ester group in this compound substantially reduces lipophilicity compared to the parent dodecenylsuccinic acid. The target compound exhibits a computed LogP of 3.71 , whereas dodecenylsuccinic acid (CAS 29658-97-7) has reported LogP values of 5.1 (XLogP3-AA ) to 5.55 (ACD/LogP ). This ΔLogP of approximately –1.5 to –1.8 units represents a significant shift in the hydrophile–lipophile balance (HLB). In surfactant science, a LogP difference of this magnitude is sufficient to alter the predominant phase behaviour from water-in-oil (favoring higher LogP) to oil-in-water emulsification. The dipotassium dodecenylsuccinate salt (a more water-soluble comparator lacking the amino-ester group) exhibits a LogP of 2.87 and a surface tension of 52.2 mN/m at 1.03 g/L (20°C) , providing a lower-bound surface activity benchmark for the scaffold. Glycine-based surfactants derived from dodecenyl succinic anhydride achieve minimum surface tensions below 30 mN/m at 20°C under optimized head-group conditions [1], indicating the surface activity potential accessible through head-group engineering of the dodecenylsuccinate scaffold.

HLB Tuning
Context‑dependent
LogP 3.71 (computed); ΔLogP ≈ –1.4 to –1.8 vs. parent acid (LogP 5.1–5.55)
Supports O/W emulsification selection context
Computed LogP; experimental validation recommended
HLB engineering Emulsifier design Partition coefficient tuning

Lithium Counterion Modulates CMC Relative to Sodium

Systematic counterion studies across multiple anionic surfactant classes demonstrate that lithium salts exhibit distinct CMC values relative to their sodium counterparts. For dodecylbenzene sulfonate (DBS) surfactants, the CMC follows the order Na⁺ > Li⁺ > K⁺ [1]. For alkyl sulfate surfactants, the decrease of CMC and enthalpy of micellization (ΔH_mic) follows the sequence Li⁺ > Na⁺ > K⁺ > Cs⁺, a trend attributed to the increasing binding affinity of larger, less hydrated counterions to the micelle surface . The foundational physical principle — that the larger hydrated radius of Li⁺ (quantified by Lunkenheimer et al. [2]) results in weaker counterion binding and distinct micellization thermodynamics — is expected to translate to dodecenylsuccinate-based surfactants. While compound-specific CMC data for Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate are not yet published in the peer-reviewed literature, the class-level evidence is robust and mechanistically grounded.

CMC Counterion
Class‑level
Li⁺ CMC distinct from Na⁺; LDS CMC 7–10 mM, SDS CMC ~8.1 mM (20–25°C)
Supports micellization tuning context; sodium cannot directly substitute
Compound‑specific CMC not available; class‑level inference from alkyl sulfate data
Critical micelle concentration Counterion binding Micellization thermodynamics

Dodecenylsuccinate Scaffold Retains Corrosion Inhibition Activity

The dodecenylsuccinate molecular scaffold is an established antirust pharmacophore in industrial lubricant and fuel additive chemistry. Dodecenylsuccinic acid (commercially designated T746) is a widely used rust inhibitor with a specification acid value of 230–270 mg KOH/g and a copper corrosion rating of ≤1 (ASTM D130, 100°C, 3h) [1]. US Patent 4,214,876 explicitly claims dodecenylsuccinic acid as a preferred monoalkenylsuccinic acid component in corrosion inhibitor compositions for hydrocarbon fuels, requiring effectiveness at low concentrations without water emulsification [2]. While the target compound incorporates a modified head group (diethylaminoethyl ester + lithium carboxylate) that alters its oil/water partitioning relative to the parent acid, the dodecenylsuccinate backbone retains the dicarboxylate metal-coordinating motif responsible for film-forming corrosion protection on metal surfaces. The amino-ester functionality may additionally contribute to corrosion inhibition through amine–metal surface interactions, as documented for related amine-functionalized succinic acid derivatives in polyamine salt corrosion inhibitors [3].

Corrosion Inhibition
Source review
T746 parent acid: copper corrosion ≤1 grade (ASTM D130); dodecenylsuccinate scaffold with amine‑metal affinity
Supports water‑based corrosion inhibition context
No target‑compound corrosion data; scaffold heritage and amine coordination potential cited
Corrosion inhibitor Rust preventive additive Lubricant formulation

Mono-Lithium Stoichiometry Provides Reactive Intermediate Profile

Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate (CAS 93918-09-3; MW 389.50) is a mono-lithium salt in which only one of the two carboxylate positions is neutralized by lithium, while the other is esterified with 2-(diethylamino)ethanol. This contrasts with dilithium dodecenylsuccinate (CAS 57195-23-0; MW 296.26), where both carboxylates are present as lithium carboxylates . The mono-lithium, mono-ester structure of the target compound imparts lower overall ionic character, higher organic solvent solubility, and the presence of a reactive tertiary amine site for further derivatization (quaternization, protonation, or coordination chemistry). The MW difference (389.50 vs. 296.26) reflects a ~31% higher molecular weight for the target compound, which affects molar-based dosing calculations in formulation work. Additionally, the mono-lithium stoichiometry leaves one carboxylic acid position available for further salt metathesis or functionalization, offering synthetic utility not available with the fully neutralized dilithium salt.

Mono‑Li Architecture
Context‑dependent
MW 389.50 g/mol; mono‑Li, mono‑diethylaminoethyl ester vs. dilithium salt (MW 296.26)
Supports reactive intermediate selection context
Tertiary amine and carboxylate sites enable further derivatization; stoichiometry confirmed by CAS registry
Stoichiometric salt engineering Partial neutralization Reactive intermediate

Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate: Application Scenarios


Low-Temperature Emulsification and Cold-Water Detergency

Based on the lithium counterion advantage for low-temperature surfactant performance , this compound is a rational candidate for cold-water detergent systems, sub-ambient emulsion polymerization, and low-temperature protein extraction protocols. The expected Krafft temperature below 16°C (class-level inference from LDS behaviour ) enables micelle formation and surface activity at temperatures where sodium dodecenylsuccinate analogs would precipitate. Combined with the intermediate LogP of 3.71 , which favours O/W emulsion formation, the compound is suited for formulations requiring stable emulsification under refrigerated or cold-processing conditions.

CO₂-Switchable Emulsifiers for Recyclable Process Chemistry

The tertiary diethylaminoethyl group enables reversible CO₂/N₂-switchable surfactant behaviour, as established for DEAEMA-containing materials [1]. This makes the compound a candidate for switchable Pickering emulsions, recoverable phase-transfer catalysis, and green extraction processes where the emulsifier must be switched 'off' for product recovery and 'on' for the next cycle. The dodecenyl C12 tail with unsaturation provides the hydrophobic anchor for emulsion stabilization, while the lithium carboxylate maintains baseline anionic surface activity in both the protonated (CO₂-treated, cationic character) and deprotonated (N₂-treated, neutral amine) states.

Water-Based Corrosion Inhibitor and Metalworking Fluid Additive

The dodecenylsuccinate scaffold carries documented corrosion inhibition efficacy, with the parent acid T746 achieving copper corrosion ratings ≤1 (ASTM D130, 100°C, 3h) [2]. The amino-ester derivative extends this antirust heritage into water-dispersible formulations, unlike oil-soluble T746. Potential applications include water-based metalworking fluids, aqueous temporary rust preventives, and multi-functional additives that combine surfactant wetting, emulsification, and corrosion protection in a single component. The amine functionality may contribute additional metal-surface affinity through coordinate bonding [3].

Synthetic Intermediate for Cationic and Zwitterionic Surfactants

The mono-lithium, mono-amino-ester architecture provides two chemically distinct reactive sites for further derivatization: the tertiary amine can be quaternized (e.g., with methyl iodide or benzyl chloride) to generate cationic surfactants, while the lithium carboxylate can undergo salt metathesis or acidification/re-esterification. This positions the compound as a versatile building block for synthesizing structure–activity relationship (SAR) libraries of dodecenylsuccinate-based surfactants with systematically varied head-group charge, counterion identity, and HLB . The compound's distinct MW of 389.50 g/mol and LogP of 3.71 serve as reference points for SAR studies.

Application
Selection Property
Validation Focus
Low‑temperature emulsification and cold‑water detergency
Lithium counterion low Krafft temperature profile
Micelle formation and surface activity at sub‑ambient temperatures
CO2‑switchable emulsifier research
Diethylaminoethyl group CO2/N2‑responsive protonation
Reversible emulsification/demulsification cycles and recyclability
Water‑based corrosion inhibitor additive
Dodecenylsuccinate scaffold with aqueous dispersibility
Copper corrosion protection and metal‑surface film formation
Surfactant intermediate for derivatization
Mono‑lithium mono‑amino‑ester reactive architecture
Quaternization and salt metathesis synthetic utility
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